molecular formula C15H19NO4 B566276 Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate CAS No. 1796965-05-3

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate

Cat. No.: B566276
CAS No.: 1796965-05-3
M. Wt: 277.32
InChI Key: FPTXCOFHXSNVSM-UHFFFAOYSA-N
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Description

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetyl group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate typically involves the esterification of 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-[3-[acetyl(methyl)amino]phenyl]-3-oxopropanoate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.

    Ethyl 3-[3-[acetyl(propyl)amino]phenyl]-3-oxopropanoate: The presence of a propyl group can lead to differences in solubility and interaction with biological targets.

    Ethyl 3-[3-[acetyl(butyl)amino]phenyl]-3-oxopropanoate: The butyl group can introduce steric hindrance, affecting the compound’s reactivity and binding properties.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of an acetylated ethyl amino group, a phenyl ring, and a ketoester moiety. Its chemical formula is C15H17N1O4C_{15}H_{17}N_{1}O_{4}, with a molecular weight of 275.30 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can hydrolyze to release the active carboxylic acid, which may further interact with biological targets .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been evaluated for its potential as an inhibitor of various enzymes, including:

  • α-Glucosidase : This enzyme is crucial in carbohydrate metabolism. Compounds similar to this compound have shown significant inhibitory activity against α-glucosidase, suggesting potential applications in managing diabetes .
  • Nitric Oxide Synthases (NOS) : Studies have explored the use of related compounds as inhibitors of different NOS isozymes (nNOS, eNOS, iNOS), which are involved in various physiological processes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Compounds with similar structures have shown activity against Escherichia coli and Bacillus subtilis, indicating potential applications in developing new antimicrobial agents .
  • Fungal Activity : Some derivatives have been effective against fungal pathogens, suggesting that modifications to the structure can enhance bioactivity .

Case Studies

Several studies highlight the biological activities associated with this compound:

  • Synthesis and Evaluation : A study synthesized a series of derivatives based on this compound and evaluated their biological activities. The results indicated that certain modifications enhanced enzyme inhibition and antimicrobial activity significantly compared to the parent compound .
  • Mechanistic Insights : Another research article provided insights into the mechanism by which related compounds exert their biological effects, emphasizing the role of functional groups in modulating activity against specific targets .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals differences in biological activity based on structural variations:

Compound NameKey Functional GroupsBiological Activity
This compoundAcetyl ethyl aminoModerate α-glucosidase inhibition
Ethyl 3-[3-[acetyl(methyl)amino]phenyl]-3-oxopropanoateAcetyl methyl aminoHigher α-glucosidase inhibition
Ethyl 3-[3-[acetyl(propyl)amino]phenyl]-3-oxopropanoateAcetyl propyl aminoEnhanced solubility and activity

Properties

IUPAC Name

ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-16(11(3)17)13-8-6-7-12(9-13)14(18)10-15(19)20-5-2/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTXCOFHXSNVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)CC(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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